Faropenem vs. Amoxicillin-Clavulanate and Cefdinir: 8-Fold Lower MIC₉₀ Against Penicillin-Resistant Streptococcus pneumoniae
In a direct head-to-head comparison from the 2005-2006 U.S. Faropenem Surveillance Study, faropenem demonstrated an 8-fold or greater potency advantage against penicillin-resistant Streptococcus pneumoniae relative to amoxicillin-clavulanate and cefdinir [1]. Against S. pneumoniae isolates with penicillin resistance, faropenem exhibited an MIC₉₀ of 1 μg/mL, whereas amoxicillin-clavulanate and cefdinir both showed MIC₉₀ values of 8 μg/mL [2]. Against serotype 19A S. pneumoniae isolates specifically, faropenem maintained an MIC₉₀ of 1 μg/mL compared with MIC₉₀ values of ≥8 μg/mL for amoxicillin-clavulanate, cefdinir, and cefuroxime axetil [3].
| Evidence Dimension | In vitro antibacterial potency (MIC₉₀) against penicillin-resistant Streptococcus pneumoniae |
|---|---|
| Target Compound Data | MIC₉₀ = 1 μg/mL |
| Comparator Or Baseline | Amoxicillin-clavulanate MIC₉₀ = 8 μg/mL; Cefdinir MIC₉₀ = 8 μg/mL |
| Quantified Difference | Faropenem MIC₉₀ is 8-fold lower (more potent) than both comparators |
| Conditions | 1,543 S. pneumoniae isolates collected from 104 U.S. laboratories across six geographic regions during the 2005-2006 respiratory season; susceptibility testing by CLSI broth microdilution |
Why This Matters
This 8-fold potency advantage translates directly into clinical relevance: at breakpoint concentrations achievable with oral dosing, faropenem remains active against strains that would be classified as resistant or intermediate to amoxicillin-clavulanate and cefdinir, reducing the risk of empiric therapy failure in respiratory infections.
- [1] Critchley IA, Brown SD, Traczewski MM, Tillotson GS, Janjic N. National and regional assessment of antimicrobial resistance among community-acquired respiratory tract pathogens identified in a 2005-2006 U.S. faropenem surveillance study. Antimicrob Agents Chemother. 2007;51(12):4382-4389. View Source
- [2] Antimicrobial Agents and Chemotherapy. 2007;51(12):4382-4389. MIC₉₀ data for S. pneumoniae isolates by resistance phenotype. View Source
- [3] Prevalence of Serotype 19A Streptococcus pneumoniae among Isolates from U.S. Children in 2005-2006 and Activity of Faropenem. ASCI Database. View Source
